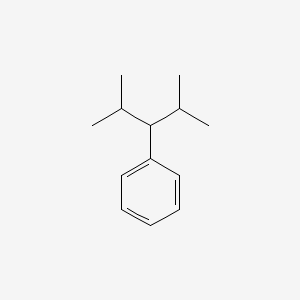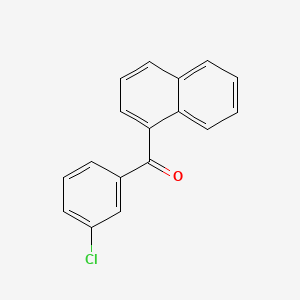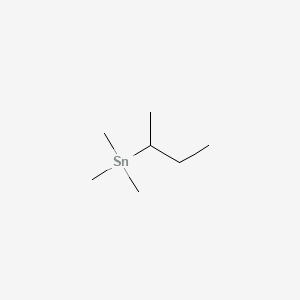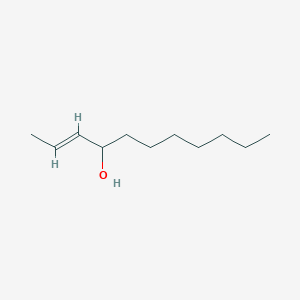
2-Undecen-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Undecen-4-ol is an organic compound with the molecular formula C11H22O. It is an aliphatic alcohol characterized by the presence of a double bond between the second and third carbon atoms and a hydroxyl group on the fourth carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Undecen-4-ol can be synthesized through several methods. One common synthetic route involves the conversion of 1-undecen-4-ol into its benzyl ether by reacting it with benzyl chloride in the presence of sodium hydride (NaH). The benzyl ether is then oxidized using a ruthenium catalyst to form the corresponding aldehyde. This aldehyde is treated with ethylene glycol in the presence of pyridinium p-toluenesulfonate to produce 2-(2’-benzyloxynonyl)-1,3-dioxolane. Deprotection of the benzyloxy group and mesylation followed by treatment with sodium methyl mercaptide and cleavage of the 1,3-dioxolane group yields this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar chemical reactions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2-Undecen-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-undecenal or 2-undecenoic acid.
Reduction: Formation of 2-undecanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Undecen-4-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Undecen-4-ol involves its interaction with various molecular targets and pathways. The hydroxyl group and the double bond play crucial roles in its reactivity and biological activity. For instance, the compound can interact with cellular membranes, leading to changes in membrane fluidity and permeability. Additionally, it can modulate enzyme activity and signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Undecenal: An aldehyde with a similar structure but with an aldehyde group instead of a hydroxyl group.
2-Undecanol: A saturated alcohol with a similar carbon chain length but without the double bond.
2-Decen-1-ol: A similar compound with a double bond and hydroxyl group but with a shorter carbon chain.
Uniqueness
2-Undecen-4-ol is unique due to the presence of both a double bond and a hydroxyl group, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H22O |
|---|---|
Molecular Weight |
170.29 g/mol |
IUPAC Name |
(E)-undec-2-en-4-ol |
InChI |
InChI=1S/C11H22O/c1-3-5-6-7-8-10-11(12)9-4-2/h4,9,11-12H,3,5-8,10H2,1-2H3/b9-4+ |
InChI Key |
CTPCMVYYXSEEPM-RUDMXATFSA-N |
Isomeric SMILES |
CCCCCCCC(/C=C/C)O |
Canonical SMILES |
CCCCCCCC(C=CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


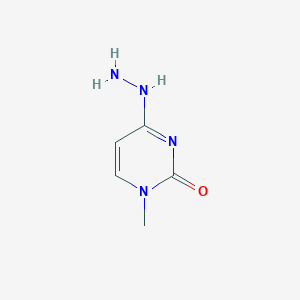
![2-Cyano-2-[2-(4-nitrophenyl)hydrazinylidene]acetamide](/img/structure/B14699375.png)
![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699382.png)
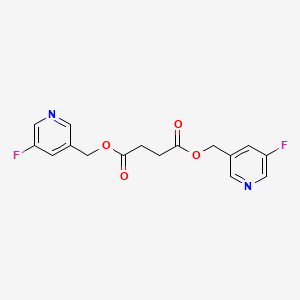
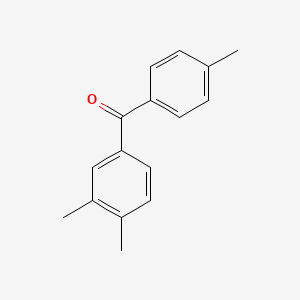
![4,5-dihydro-1H-[1]benzothiolo[3,2-g]indazole](/img/structure/B14699410.png)
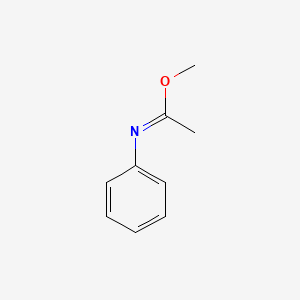
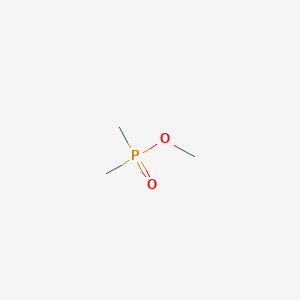
![Ethanone, 2-[(4-methylphenyl)sulfinyl]-1-phenyl-](/img/structure/B14699424.png)

